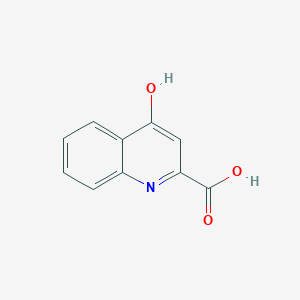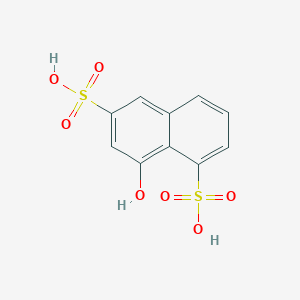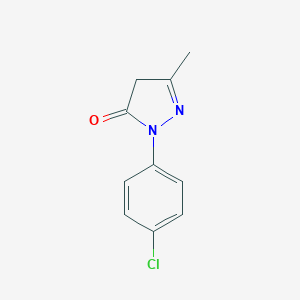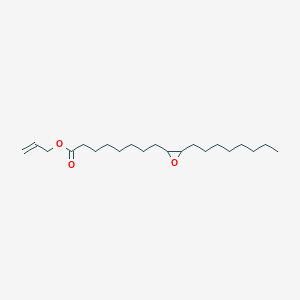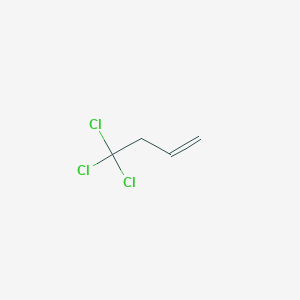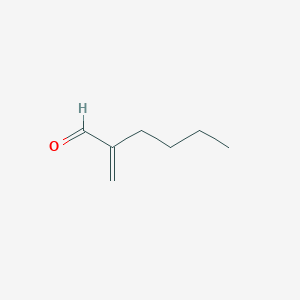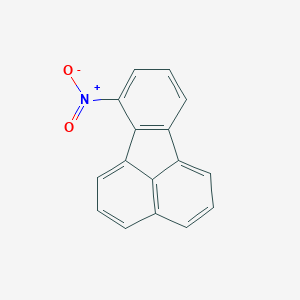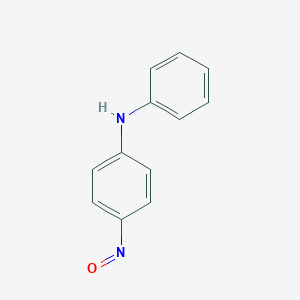
1,2,2,3-Tetrachloropropane
概要
説明
Synthesis Analysis
The synthesis of compounds related to 1,2,2,3-Tetrachloropropane has been a subject of interest in chemical research. For example, the preparation methods for 1,1,2,3-tetrachloropropene, which shares a close structural relationship with 1,2,2,3-Tetrachloropropane, have been explored through various synthesis routes utilizing 1,2,3-trichloropropanes or 3-chloropropene in industry (Zhang Wen-qing, 2010). These methodologies reflect the broader synthetic approaches relevant to the production of chlorinated propane derivatives.
Molecular Structure Analysis
The molecular structure and conformational behavior of 1,2,2,3-tetrachloropropane have been studied using infrared and Raman spectroscopy. These studies reveal that the compound exists as a mixture of at least two conformers in the liquid phase and crystallizes in the GG conformation at low temperatures. High-pressure conditions also influence its crystalline form, demonstrating the compound's versatile molecular structure (D. L. Powell et al., 1983).
Chemical Reactions and Properties
Research into the chemical properties of related chlorinated hydrocarbons has uncovered various reactions, including unusual rearrangements and hydrogen shifts, which may be pertinent to understanding the reactivity of 1,2,2,3-Tetrachloropropane. For instance, the addition of 1,1,1,3-tetrachloropropane to vinylidene chloride leads to significant by-products due to hydrogen shift mechanisms, highlighting the complex chemical behavior of chlorinated propane derivatives (N. A. Kuz’mina et al., 1976).
Physical Properties Analysis
The physical properties of 1,2,2,3-Tetrachloropropane, including phase behavior and stability, can be inferred from the studies on related compounds. For example, the investigation into liquid structures of methylchloromethane compounds provides insights into the density, vaporization enthalpy, and diffraction patterns, which are valuable for understanding the physical characteristics of chlorinated propanes (R. Rey et al., 2000).
Chemical Properties Analysis
The chemical properties of 1,2,2,3-Tetrachloropropane, including its reactivity and interaction with other chemical entities, can be explored through the synthesis and reactions of similar chlorinated compounds. Studies on the synthesis of fluorinated propenes from chlorinated precursors demonstrate the potential for diverse chemical transformations and the formation of compounds with significant industrial and environmental relevance (W. Mao et al., 2014).
科学的研究の応用
Vibrational Spectra and Conformational Behaviour : 1,2,2,3-Tetrachloropropane exhibits different conformers in liquid phase and crystallizes in specific conformations at low temperatures or under high pressure. Vibrational spectra studies, including IR and Raman spectra, provide insights into its structural behavior (Powell et al., 1983).
Conformational Analysis : The conformational state of 1,2,2,3-Tetrachloropropane in solution has been studied using PMR (Proton Magnetic Resonance) method in various solvents. This research helps in understanding the molecular dynamics and interactions in different media (Énglin et al., 1973).
Internal Rotation Studies : Investigations into the internal rotation of 1,2,2,3-Tetrachloropropane molecules provide data on energy differences and barriers to rotation. This is crucial for understanding molecular dynamics in both liquid and gaseous phases (Heatley et al., 1972).
Subchronic Inhalation Toxicity in Rats : A study focused on evaluating the inhalation toxicity of 1,2,2,3-Tetrachloropropane in rats over a 90-day period. This research is important for understanding the potential health risks associated with exposure to this compound (Kolesar et al., 1995).
Synthesis and Chemical Kinetics : Research on the synthesis kinetics of 1,2,2,3-Tetrachloropropane using different catalysts and raw materials provides essential information for its production and industrial applications (Xiaoqing, 2008).
作用機序
Mode of Action
It is known that halogenated compounds can undergo reductive dechlorination, a process in which chlorine atoms are replaced by hydrogen . This process can lead to the formation of reactive intermediates, which can interact with biological targets and cause cellular damage.
Biochemical Pathways
The degradation of halogenated aliphatic compounds like 1,2,2,3-Tetrachloropropane typically involves reductive dechlorination . For 1,2-dihalocarbons, this process can include hydrogenolysis and dehydrohalogenation . The relative significance of these pathways depends on various structural and energetic factors .
Pharmacokinetics
Its metabolism is likely to involve reductive dechlorination, as mentioned above .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,2,3-Tetrachloropropane. For instance, the degradation of halogenated aliphatic compounds is typically more efficient under anoxic and/or reducing conditions . Furthermore, the presence of certain microbial communities can enhance the degradation process .
Safety and Hazards
特性
IUPAC Name |
1,2,2,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPHJTAYHSSOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051656 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3-Tetrachloropropane | |
CAS RN |
13116-53-5 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological effects of 1,2,2,3-tetrachloropropane in rats?
A1: Studies have shown that exposure to TECP vapors can cause irritation of mucosal tissues in rats. [] In subchronic inhalation studies, significant increases in liver and kidney weights were observed in rats exposed to TECP at concentrations of 5 ppm and above. [] These changes were accompanied by degenerative changes in the respective organs. [] Reproductive toxicity studies revealed a potential decrease in female mating performance at 15 ppm TECP, although this effect was not observed at lower concentrations. []
Q2: What is known about the conformational behavior of 1,2,2,3-tetrachloropropane?
A3: Research utilizing vibrational spectroscopy and nuclear magnetic resonance (NMR) spectroscopy has provided insights into the conformational behavior of TECP. [, , , ] These studies have explored the different spatial arrangements (conformers) adopted by the molecule due to rotation around its carbon-carbon bonds. [, , , ] Understanding these conformations is crucial for comprehending the molecule's interactions in biological systems and its physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



